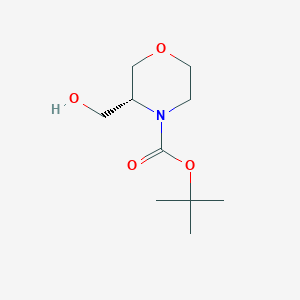
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Übersicht
Beschreibung
“tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate” is a chemical compound that is used as an intermediate of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate” is C10H19NO4 . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CC©©OC(=O)N1CCOCC1CO .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate” is 217.26 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Morpholino Nucleosides
This compound is used in the synthesis of morpholino nucleosides. The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . This strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .
Oligonucleotide Therapies
The development of “oligonucleotide therapies” has been revealed as a crucial strategy for the treatment of mutagenic diseases . Synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target . The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” is used in the synthesis of these oligonucleotides .
Treatment of Duchenne Muscular Dystrophy
Two PMO drugs have been approved for the treatment of Duchenne muscular dystrophy . The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” is used in the synthesis of these drugs .
Peptide Synthesis
This class of heterocycles has found wide application in peptide synthesis . The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” is used in the synthesis of these peptides .
HIV Protease Inhibitors
The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” has been used as HIV protease inhibitors . These inhibitors are used in the treatment of HIV infection .
Antimicrobial Agents
The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” has been used as antimicrobial agents . These agents are used to treat bacterial infections .
Therapeutics in Obesity and Diabetes
The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” has been used in therapeutics in obesity and diabetes . These therapeutics are used to treat obesity and diabetes .
Tumors, Sexual Dysfunction, and Pain Experience
The compound “®-4-Boc-(3-Hydroxymethyl)morpholine” has been used in the treatment of tumors, sexual dysfunction, and pain experience . These treatments are used to alleviate the symptoms of these conditions .
Wirkmechanismus
Target of Action
®-4-Boc-(3-Hydroxymethyl)morpholine, also known as ®-4-Boc-3-hydroxymethylmorpholine or tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a compound used in the synthesis of morpholino nucleosides . The primary targets of this compound are nucleobases, which are key components of nucleic acids .
Mode of Action
The compound interacts with its targets through a condensation process under Lewis acid conditions . This interaction results in the formation of modified morpholino monomers .
Biochemical Pathways
The biochemical pathway involved in the action of ®-4-Boc-(3-Hydroxymethyl)morpholine starts with the synthesis of a common precursor, 6-hydroxymethyl-morpholine acetal . This precursor is synthesized via the oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . The resulting morpholino monomers can then be used in the synthesis of oligonucleotides .
Result of Action
The result of the compound’s action is the production of modified morpholino monomers . These monomers can be used in the synthesis of oligonucleotides, which regulate gene expression by interacting selectively with the RNA target . This can block the transfer of genetic information and, in turn, the production of degenerate proteins .
Action Environment
The action of ®-4-Boc-(3-Hydroxymethyl)morpholine can be influenced by various environmental factors. For example, the Lewis acid conditions under which the compound interacts with nucleobases can affect the efficiency of the condensation process . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSXVGBMCJQAG-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363823 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
CAS RN |
215917-99-0 | |
| Record name | tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

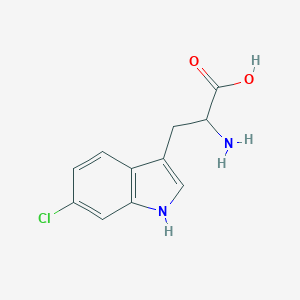
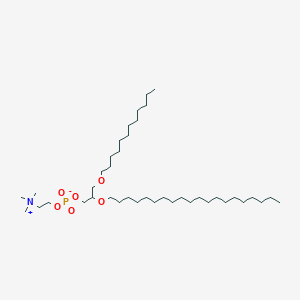
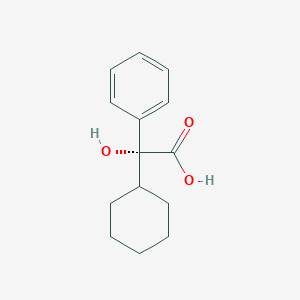
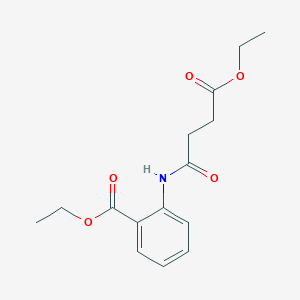

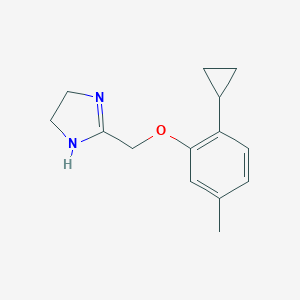


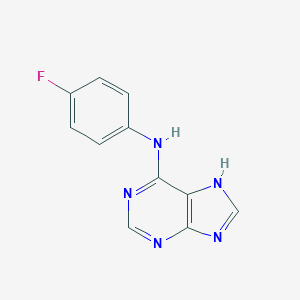

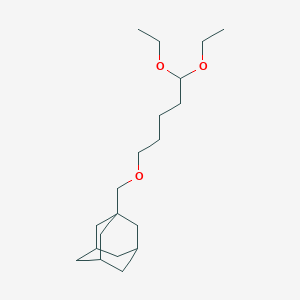

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)